Avizafone-d5 (dihydrobromide)

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has become an increasingly vital technique in modern pharmaceutical research. clearsynth.comclearsynth.com This seemingly subtle atomic alteration can have a profound impact on a molecule's physicochemical properties and its behavior in biological systems. clearsynth.com The primary advantage of deuterium labeling lies in the kinetic isotope effect, where the increased mass of deuterium leads to a stronger chemical bond with carbon. This can slow down metabolic reactions that involve the cleavage of these bonds, offering several benefits in drug development. musechem.com

Key applications and advantages of deuterium labeling in pharmaceutical research include:

Enhanced Metabolic Stability: By strategically placing deuterium at sites of metabolic breakdown, researchers can slow down the rate at which a drug is metabolized. clearsynth.comclearsynth.com This can lead to an increased half-life, improved bioavailability, and potentially a more favorable dosing regimen. clearsynth.comsymeres.com

Improved Pharmacokinetic Profiles: Deuterium labeling allows for a more detailed understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. clearsynth.comsimsonpharma.com This knowledge is crucial for optimizing drug candidates and predicting their behavior in humans. metsol.com

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuterium substitution can alter metabolic pathways, sometimes "shunting" the process away from the production of undesirable metabolites, thereby enhancing the drug's safety profile. clearsynth.comjuniperpublishers.com

Internal Standards in Analytical Studies: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalysis. musechem.com Their chemical similarity to the non-labeled drug, combined with their distinct mass, allows for highly accurate quantification of the drug and its metabolites in biological samples. musechem.com

Avizafone-d5 (Dihydrobromide) as a Deuterium-Labeled Prodrug Modality and Research Tool

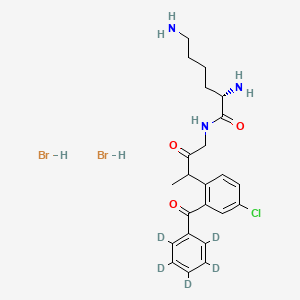

Avizafone itself is a prodrug, meaning it is an inactive compound that is converted into the active drug, diazepam, within the body. smolecule.com The "-d5" designation in Avizafone-d5 indicates that five hydrogen atoms in the molecule have been replaced with deuterium. smolecule.commusechem.com The dihydrobromide salt form enhances its water solubility and stability, making it easier to handle and use in research settings. smolecule.commusechem.com

As a research tool, Avizafone-d5 (dihydrobromide) is particularly valuable for:

Bioavailability Studies: Researchers can use Avizafone-d5 to compare the bioavailability of diazepam delivered via this prodrug system to other formulations or routes of administration. smolecule.com Studies have suggested that Avizafone can achieve higher peak concentrations of diazepam in the bloodstream compared to direct injection of diazepam. smolecule.com

Drug-Drug Interaction Studies: By using the deuterated form, scientists can investigate how co-administered drugs might affect the metabolism of Avizafone and the resulting levels of active diazepam.

Historical Development and Academic Utility of Deuterated Benzodiazepine (B76468) Analogues

The story of benzodiazepines began in the 1950s with the synthesis of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche. nih.govbenzoinfo.com This was followed by the introduction of diazepam (Valium) in 1963, which quickly became one of the most widely prescribed medications. nih.gov The initial enthusiasm for these drugs stemmed from their perceived safety and lower potential for dependence compared to older sedatives like barbiturates. nih.govbenzoinfo.com

Over the decades, extensive research has elucidated their mechanism of action, primarily through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov However, concerns about dependence and withdrawal syndromes also emerged, leading to more cautious prescribing practices. nih.gov

The development of deuterated benzodiazepine analogues is a more recent advancement, driven by the broader interest in using deuterium to optimize drug properties. The academic utility of these deuterated analogues lies in their ability to refine our understanding of benzodiazepine pharmacology. By selectively deuterating different positions on the benzodiazepine scaffold, researchers can investigate:

The specific metabolic pathways responsible for the breakdown of different benzodiazepines.

The impact of metabolism on the duration of action and the formation of active or inactive metabolites.

The potential to create novel benzodiazepine-based therapeutics with improved pharmacokinetic profiles, potentially leading to enhanced efficacy or reduced side effects.

While the clinical application of deuterated benzodiazepines is still an area of active research, their use as research tools has already provided valuable insights into the complex pharmacology of this important class of drugs.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30Br2ClN3O3 |

|---|---|

Molecular Weight |

596.8 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide |

InChI |

InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;; |

InChI Key |

OQLAZHRDVBUAGX-WVONXZJFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Labeled Avizafone Dihydrobromide

Strategies for Regiospecific Deuterium (B1214612) Incorporation

The primary strategy for the regiospecific incorporation of five deuterium atoms into the Avizafone molecule focuses on the benzoyl moiety. This is achieved by utilizing a deuterated starting material, specifically benzoic acid-d5, where all five hydrogen atoms on the phenyl ring are replaced with deuterium. This approach ensures that the deuterium labels are placed on a metabolically stable part of the molecule, which is crucial for in vivo studies.

The synthesis of deuterated compounds often relies on methods such as hydrogen-deuterium exchange. mdpi.com However, for Avizafone-d5, the more direct approach of using a fully deuterated precursor like benzoic acid-d5 is preferred to achieve the desired d5-labeling with high isotopic purity. biomedres.us This "deuterium switch" strategy is a common practice in drug discovery to improve the pharmacokinetic profiles of existing drugs. nih.gov

Synthesis of Deuterated Precursors and Intermediate Compounds

The synthesis of Avizafone-d5 begins with the preparation of key deuterated precursors. A plausible synthetic route, based on the synthesis of similar deuterated compounds, is outlined below:

Preparation of Benzoyl Chloride-d5: Benzoic acid-d5 is converted to the more reactive benzoyl chloride-d5. This is typically achieved by reacting benzoic acid-d5 with a chlorinating agent such as thionyl chloride or oxalyl chloride. biomedres.uschemicalbook.comgoogle.com The reaction with thionyl chloride is heated to drive the reaction to completion, and the excess thionyl chloride is removed by evaporation. biomedres.us

Synthesis of 2-Amino-5-chlorobenzophenone-d5 (B124309): The deuterated benzoyl chloride-d5 can then be used in a Friedel-Crafts acylation reaction with a suitable aniline (B41778) derivative to introduce the d5-benzoyl group into what will become the core structure of diazepam.

Formation of the Diazepam-d5 Precursor: The resulting 2-amino-5-chlorobenzophenone-d5 undergoes a series of reactions to form the benzodiazepine (B76468) ring system. This typically involves reaction with an amino acid derivative, such as a glycine (B1666218) ester, followed by cyclization. researchgate.net

Attachment of the Lysine (B10760008) Promoieties: The final step in the synthesis of Avizafone-d5 involves the attachment of the lysine-containing promoiety. This is a critical step as Avizafone is a prodrug designed for improved solubility and is enzymatically converted to diazepam in the body. wikipedia.org This step would likely involve coupling the deuterated diazepam precursor with a protected lysine derivative, followed by deprotection to yield Avizafone-d5. The dihydrobromide salt is then formed by treating the free base with hydrobromic acid.

Reaction Pathway Optimization for d5-Labeling Efficiency and Overall Yield

Minimizing Deuterium Loss: Throughout the synthesis, reaction conditions must be carefully controlled to prevent any back-exchange of deuterium for hydrogen. This generally means avoiding the use of protic solvents or reagents where possible, especially under basic or acidic conditions that could facilitate such an exchange.

Reaction Conditions: Each step of the synthesis, from the formation of benzoyl chloride-d5 to the final coupling reaction, must be optimized in terms of temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of each intermediate.

Catalyst Selection: In reactions such as Friedel-Crafts acylation, the choice of Lewis acid catalyst can significantly impact the yield and selectivity of the reaction.

Purification of Intermediates: Purification of intermediates at each stage is essential to remove any unlabeled or partially labeled species, which would compromise the isotopic enrichment of the final product.

Chromatographic and Spectroscopic Methods for Synthetic Purity and Isotopic Enrichment Assessment

A combination of chromatographic and spectroscopic techniques is employed to assess the purity and isotopic enrichment of the synthesized Avizafone-d5 (dihydrobromide).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the chemical purity of the final compound and its intermediates. nih.govnih.gov The retention time of the synthesized compound is compared to that of an authentic, unlabeled Avizafone standard. Preparative HPLC can also be used for the final purification of the deuterated compound. iaea.org

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining the isotopic enrichment of Avizafone-d5. mdpi.com The mass spectrum will show a molecular ion peak that is 5 mass units higher than that of the unlabeled compound, confirming the incorporation of five deuterium atoms. The relative intensities of the molecular ion peaks of the deuterated and any residual unlabeled compound are used to calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the positions of deuterium incorporation. biomedres.us In the ¹H NMR spectrum of Avizafone-d5, the signals corresponding to the protons on the benzoyl ring should be absent or significantly reduced in intensity, confirming that deuteration has occurred at the desired positions. ¹³C and ¹⁵N NMR can also provide further structural confirmation. nih.gov

The following tables illustrate the type of data that would be generated during the analysis of Avizafone-d5.

Table 1: Representative HPLC Purity Analysis

| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| Avizafone-d5 (dihydrobromide) | 12.5 | 99.7 | >99 |

| Impurity 1 | 8.2 | 0.2 | |

| Impurity 2 | 10.1 | 0.1 |

Table 2: Representative Mass Spectrometry Data for Isotopic Enrichment

| Species | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Relative Abundance (%) |

|---|---|---|---|

| Avizafone (unlabeled) | 431.18 | 431.2 | < 1 |

| Avizafone-d5 | 436.21 | 436.2 | > 99 |

Scalability Considerations for Research Quantities of Deuterated Avizafone (Dihydrobromide)

The synthesis of research quantities of Avizafone-d5 (dihydrobromide) requires careful consideration of scalability. While laboratory-scale synthesis may focus on proof-of-concept, producing larger quantities for preclinical or clinical research presents several challenges:

Availability of Deuterated Starting Materials: The cost and availability of benzoic acid-d5 in larger quantities can be a limiting factor.

Reaction Volumes and Equipment: Scaling up reactions requires larger reaction vessels and specialized equipment to ensure efficient mixing and temperature control.

Purification: Chromatographic purification methods that are effective on a small scale, such as preparative HPLC, can become cumbersome and expensive when scaled up. Alternative purification methods like crystallization may need to be developed.

Safety and Handling: Handling larger quantities of reagents and solvents increases the potential safety risks, requiring appropriate engineering controls and safety protocols.

Process Robustness: The synthetic process must be robust and reproducible to ensure consistent quality and yield of the final product across different batches.

Addressing these scalability considerations is essential for the successful transition from laboratory-scale synthesis to the production of sufficient quantities of Avizafone-d5 for further research and development.

Advanced Analytical Characterization of Avizafone D5 Dihydrobromide

Mass Spectrometric Techniques for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental tool for the analysis of deuterated compounds, offering high sensitivity and specificity. It is instrumental in determining the molecular weight, confirming the elemental composition, and evaluating the isotopic enrichment of Avizafone-d5.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which are critical for confirming the elemental composition of a molecule. For Avizafone-d5 (dihydrobromide), with a molecular formula of C₂₂H₂₄D₅Br₂ClN₄O₃, HRMS can verify the presence and number of deuterium (B1214612) atoms by measuring the accurate mass of the molecule. smolecule.com

Electrospray ionization (ESI) coupled with HRMS is a powerful technique for studying the isotopic purity of deuterium-labeled compounds. nih.govresearchgate.net This method allows for the assignment and distinction of the corresponding hydrogen/deuterium (H/D) isotopolog ions. nih.gov The high resolving power of TOF (Time-of-Flight) mass spectrometers, in particular, allows for the separation and accurate measurement of isotopes, which is essential for quantifying the isotopic enrichment of the compound. researchgate.netalmacgroup.com By comparing the measured accurate mass to the theoretical mass, the elemental composition can be confidently confirmed.

Table 1: Theoretical and Measured Mass Data for Avizafone-d5

| Parameter | Value |

| Molecular Formula | C₂₂H₂₄D₅Br₂ClN₄O₃ |

| Theoretical Monoisotopic Mass (M) | 595.06 Daltons |

| Measured Mass (M+H)⁺ | Dependent on experimental conditions |

| Mass Accuracy (ppm) | Typically < 5 ppm |

This table is for illustrative purposes; actual measured values would be obtained from experimental data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed for the qualitative analysis of Avizafone-d5, providing information on its fragmentation pathways. In MS/MS analysis, the precursor ion corresponding to Avizafone-d5 is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide structural information and can help to confirm the location of the deuterium labels. nih.govresearchgate.net

The fragmentation pattern can reveal the connectivity of the molecule, helping to piece together structural components. For Avizafone-d5, this would involve observing fragments corresponding to the deuterated benzoyl ring and the rest of the molecule. This technique is invaluable for confirming that the deuterium atoms are located at the intended positions within the benzoyl ring. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Position Confirmation

Deuterium NMR (²H NMR) spectroscopy directly detects the deuterium nuclei, providing definitive evidence of the labeling sites and the level of deuterium enrichment. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms within the molecule. For Avizafone-d5, the spectrum would be expected to show signals corresponding to the five deuterium atoms on the benzoyl ring. The integration of these signals can be used to assess the isotopic enrichment at each labeled position.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons in Avizafone

| Proton Environment | Expected Chemical Shift (ppm) |

| Benzoyl aromatic protons | 8.10–7.40 (m) |

| Chlorophenyl H-3 | 6.90 (d, J = 8.5 Hz) |

| Lysine (B10760008) C2-H | 4.20 (t) |

| Butyl and NH₂ groups | 3.10–2.80 (m) |

| Hexanamide chain | 1.50–1.20 (m) |

Note: In Avizafone-d5, the signals for the benzoyl aromatic protons would be significantly diminished or absent.

Chromatographic Method Development and Validation for Purity Assessment in Research Materials

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Avizafone-d5 research materials. smolecule.com A validated HPLC method is essential for separating the active pharmaceutical ingredient (API) from any impurities, degradation products, or synthetic byproducts.

Method development typically involves optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve adequate separation of all components. nih.govresearchgate.net For Avizafone-d5, a reversed-phase column is often used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net UV detection is commonly employed for quantification.

Validation of the chromatographic method ensures its reliability and includes assessment of parameters such as specificity, linearity, precision, and accuracy, as recommended by the International Conference on Harmonization (ICH) guidelines. nih.gov A well-developed and validated HPLC method is crucial for ensuring the quality and consistency of the Avizafone-d5 material used in research.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Assay Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Avizafone-d5 (dihydrobromide) and for the development of quantitative assays. A robust HPLC method is essential to separate the active pharmaceutical ingredient (API) from any potential process-related impurities, degradation products, or isomers.

Research Findings:

A typical method for the analysis of Avizafone-d5 (dihydrobromide) employs a reversed-phase C18 column with a gradient elution system. This allows for the effective separation of the polar Avizafone-d5 from its less polar potential impurities. The dihydrobromide salt form of the compound ensures good aqueous solubility, making it amenable to reversed-phase HPLC.

For impurity profiling, a high-resolution separation is achieved using a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile). Detection is typically performed using a UV detector, as the chromophores within the molecule provide strong absorbance. The method is validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable performance. Purity levels for research-grade Avizafone-d5 (dihydrobromide) are consistently expected to exceed 99%.

Below is an illustrative data table representing a hypothetical HPLC method for impurity profiling:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

This table is for illustrative purposes and represents a typical HPLC method for a compound of this nature.

Gas Chromatography (GC) Applications for Volatile Impurity Analysis

Gas Chromatography (GC) is generally not a primary technique for the analysis of Avizafone-d5 (dihydrobromide) due to the compound's high molecular weight and low volatility. Direct injection of this large, thermally labile molecule would likely lead to decomposition in the heated injection port and column.

Applicability:

The application of GC would be limited to the analysis of volatile impurities that may be present from the synthesis, such as residual solvents (e.g., acetone, ethyl acetate, dichloromethane). In such cases, a headspace GC method would be employed, where the sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC system. This avoids the introduction of the non-volatile API into the GC column.

Spectroscopic Analysis (Infrared, Ultraviolet-Visible) for Molecular Fingerprinting and Quantitative Research Applications

Spectroscopic techniques are vital for confirming the molecular structure and for quantitative analysis of Avizafone-d5 (dihydrobromide).

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule, providing a "molecular fingerprint." The IR spectrum of Avizafone-d5 (dihydrobromide) is expected to be very similar to its non-deuterated counterpart, with minor shifts in vibrational frequencies due to the heavier deuterium atoms. Key absorptions include those for the amide C=O stretch, N-H bending, and aromatic C-Cl vibrations.

Illustrative Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2930 | Aliphatic C-H stretching |

| ~1650 | Amide I band (C=O stretch) |

| ~1540 | N-H bending |

| ~740 | Aromatic C-Cl vibration |

This table contains representative data based on known functional group absorptions for similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed for quantitative analysis and to study the electronic transitions within the molecule. Avizafone-d5 (dihydrobromide), when dissolved in a suitable solvent like ethanol (B145695) or methanol, would exhibit characteristic absorption maxima (λmax) due to its benzoyl and chlorophenyl chromophores. This property is exploited in HPLC-UV detection for quantification. A typical UV spectrum would show strong absorbance in the range of 230-280 nm.

X-ray Crystallography for Solid-State Structure and Conformational Studies in Research Contexts

Research Applications:

While specific crystallographic data for Avizafone-d5 (dihydrobromide) is not publicly available, such a study would be invaluable for understanding its solid-state properties, which can influence its stability and solubility. The data would include the unit cell dimensions, space group, and atomic coordinates. This information is crucial for polymorphism screening and for computational modeling studies.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 4115.4 |

| Z | 4 |

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography study.

Thermal Analysis Techniques for Research Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the material properties of Avizafone-d5 (dihydrobromide) as a function of temperature.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. A DSC thermogram of Avizafone-d5 (dihydrobromide) would reveal its melting point, which is a key indicator of purity. It could also be used to study polymorphism, as different crystalline forms would exhibit different melting points and enthalpies of fusion.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for Avizafone-d5 (dihydrobromide) would indicate the temperature at which the compound begins to decompose. This is a critical parameter for assessing its thermal stability. For a dihydrobromide salt, one might also observe mass loss corresponding to the loss of HBr at elevated temperatures prior to the complete decomposition of the organic molecule.

Illustrative Thermal Analysis Data:

| Technique | Observation | Temperature (°C) |

| DSC | Melting Endotherm | 210-215 |

| TGA | Onset of Decomposition | > 250 |

This table provides illustrative data for typical thermal analysis results of a stable organic salt.

Application of Avizafone D5 Dihydrobromide in Metabolic Research

In Vitro Metabolic Stability and Biotransformation Studies

In vitro systems are fundamental to understanding the metabolic stability and biotransformation pathways of new chemical entities. For Avizafone-d5, these studies provide insights into its conversion to the active drug, diazepam, and the enzymes responsible for this bioactivation.

Avizafone is designed as a prodrug to overcome the poor water solubility of diazepam. nih.gov Its conversion to the active form is dependent on enzymatic hydrolysis in the plasma. researchgate.net In vitro studies have demonstrated that this biotransformation is a rapid process, primarily mediated by aminopeptidases. nih.govnih.gov The hydrolysis mechanism involves the cleavage of the lysine (B10760008) and glycine (B1666218) amino acid promoieties from the diazepam molecule. nih.gov Research has shown that the enzymatic conversion of Avizafone to diazepam can proceed through an open-ring intermediate of diazepam before the final cyclization to the active benzodiazepine (B76468) structure. nih.gov The rate of this enzymatic hydrolysis is a key determinant of the pharmacokinetic profile of the released diazepam. nih.govresearchgate.net

The use of Avizafone-d5 is particularly advantageous for metabolite identification studies. nih.gov The five deuterium (B1214612) atoms on the phenyl ring of the diazepam moiety create a unique isotopic pattern that can be readily detected by high-resolution mass spectrometry. nih.govnih.gov This isotopic signature allows for the unambiguous differentiation of Avizafone-d5 and its metabolites from endogenous compounds in complex biological matrices. osti.gov In a typical experiment, Avizafone-d5 is incubated with a biological system, such as liver microsomes or hepatocytes, and the resulting mixture is analyzed by LC-MS/MS. The mass spectrometer is programmed to detect the characteristic mass shift of the deuterated metabolites compared to their non-deuterated counterparts. This approach facilitates the identification of even minor metabolites and provides crucial information for the structural elucidation of the biotransformation products. researchgate.net The primary metabolites expected from the biotransformation of Avizafone are the active drug, diazepam, and an open-ring intermediate. nih.gov

Specific enzymes play a pivotal role in the bioactivation of Avizafone. In vitro studies have identified human aminopeptidase (B13392206) B as a key enzyme involved in the hydrolysis of the prodrug. nih.govnih.gov Additionally, proteases from microbial sources, such as Aspergillus oryzae protease, have been shown to efficiently convert Avizafone to diazepam. researchgate.netnih.govresearchgate.net The enzymatic kinetics of this conversion have been characterized, providing valuable data for understanding the rate and extent of diazepam formation. nih.govnih.gov While aminopeptidases are the primary enzymes responsible for the initial hydrolysis, subsequent metabolism of the released diazepam is carried out by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19, in the liver. nih.govnih.gov

Microsomal and Hepatocyte Incubation Studies for Metabolic Pathway Elucidation

Liver microsomes and hepatocytes are standard in vitro models for studying drug metabolism. nih.govnih.govspringernature.com Incubating Avizafone-d5 with these systems allows for a detailed elucidation of its metabolic pathways. mdpi.commdpi.comresearchgate.net In these studies, the disappearance of the parent compound and the formation of metabolites are monitored over time. europa.eu While specific studies on Avizafone-d5 in these systems are not extensively reported, the metabolism of its active moiety, diazepam, in human liver microsomes has been well-characterized. nih.govdntb.gov.ua These studies reveal that diazepam is metabolized to N-desmethyldiazepam and temazepam, primarily by CYP2C19 and CYP3A4, respectively. nih.gov By using Avizafone-d5, researchers can confirm that the released diazepam follows these established metabolic routes and can quantify the formation of these downstream metabolites. mdpi.com

Table 1: In Vitro Metabolic Systems for Avizafone-d5 Studies

| In Vitro System | Key Application | Information Gained |

|---|---|---|

| Plasma | Prodrug hydrolysis | Rate of conversion to diazepam, role of plasma enzymes. |

| Human Aminopeptidase B | Specific enzyme kinetics | Michaelis-Menten constants (Km, Vmax) for Avizafone hydrolysis. nih.gov |

| Aspergillus oryzae Protease | Biocatalytic conversion | Efficiency of prodrug activation by microbial enzymes. nih.gov |

| Liver Microsomes | Phase I metabolism | Identification of CYP-mediated metabolites of released diazepam. nih.gov |

| Hepatocytes | Phase I and Phase II metabolism | Comprehensive metabolic profile, including conjugation reactions. nih.gov |

Investigation of In Vitro Drug-Drug Interactions at the Metabolic Level

The potential for drug-drug interactions (DDIs) is a critical aspect of drug development. researchgate.netresearchgate.netdrugbank.com In vitro studies are essential for predicting whether a new compound will affect the metabolism of co-administered drugs, or if its own metabolism will be altered. researchgate.net For Avizafone, DDI studies would focus on two main areas: the enzymatic hydrolysis of the prodrug and the subsequent metabolism of diazepam. dntb.gov.ua While specific in vitro DDI studies for Avizafone are not widely published, the known involvement of CYP3A4 and CYP2C19 in diazepam metabolism suggests a potential for interactions with inhibitors or inducers of these enzymes. nih.govnih.gov For instance, co-incubation of Avizafone-d5 with known inhibitors of these CYPs in human liver microsomes would be expected to decrease the formation of diazepam's metabolites. dntb.gov.ua

Utility as an Internal Standard for Quantitative Metabolic Profiling

Deuterated compounds are widely used as internal standards (IS) in quantitative bioanalysis by mass spectrometry due to their similar physicochemical properties to the analyte of interest. chromatographyonline.comnih.govmdpi.com Avizafone-d5 (dihydrobromide) is an ideal internal standard for the quantification of Avizafone and its metabolites in biological samples. nih.govmdpi.comnih.gov Its key advantages include:

Co-elution with the Analyte: Avizafone-d5 exhibits nearly identical chromatographic behavior to the non-labeled Avizafone, ensuring that both compounds are subjected to the same matrix effects during analysis. mdpi.com

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms provide a +5 Da mass difference, allowing for clear differentiation from the unlabeled compound in the mass spectrometer. nih.gov

Correction for Analytical Variability: By adding a known amount of Avizafone-d5 to the sample at the beginning of the workflow, any variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification of the analyte. nih.govmdpi.com

Table 2: Properties of Avizafone-d5 as an Internal Standard

| Property | Advantage in Quantitative Analysis |

|---|---|

| Isotopic Labeling | Provides a distinct mass signal for differentiation from the analyte. |

| Chemical Similarity | Ensures similar behavior during sample preparation and chromatography. |

| Co-elution | Minimizes the impact of matrix effects on analytical accuracy. |

| High Isotopic Purity | Reduces interference from unlabeled compound. |

Permeation Studies Across Cellular Monolayers (e.g., Madin-Darby Canine Kidney II-Wild Type, MDCKII-wt) Utilizing Deuterated Tracers

In metabolic research, understanding the permeability of a compound across biological membranes is fundamental. Deuterated compounds, such as Avizafone-d5 (dihydrobromide), serve as valuable tools in these investigations. The substitution of hydrogen with its stable heavy isotope, deuterium, creates a molecule that is chemically similar to the parent compound but physically distinguishable by analytical methods like mass spectrometry. nih.govnih.gov This isotopic labeling allows researchers to precisely track the compound's movement and transformation, differentiating it from endogenous molecules and its non-deuterated metabolites.

Permeation studies frequently employ in vitro models that mimic biological barriers. nih.gov The Madin-Darby Canine Kidney II-Wild Type (MDCKII-wt) cell line is a well-established model used to form polarized epithelial monolayers with tight junctions, simulating barriers such as the nasal or intestinal epithelium. nih.govsygnaturediscovery.com These monolayers are cultured on semi-permeable supports, creating two distinct compartments—apical and basolateral—that represent the outer and inner surfaces of a biological barrier, respectively. enamine.net

Research into the permeability of Avizafone has utilized MDCKII-wt monolayers to investigate its potential for enhancing the delivery of its active metabolite, diazepam. nih.govnih.gov Avizafone is a water-soluble prodrug of the poorly soluble diazepam. umn.edu Studies have demonstrated that by co-administering Avizafone with a converting enzyme, Aspergillus oryzae protease, it is possible to generate supersaturated solutions of diazepam directly at the cell surface. nih.govresearchgate.netumn.edu This supersaturation creates a high concentration gradient that significantly drives the permeation of diazepam across the cell monolayer. umn.edu

The use of a deuterated tracer like Avizafone-d5 in such an experiment would enable precise quantification of the prodrug's transport and its conversion kinetics. While specific data on Avizafone-d5 permeation is not detailed in available studies, the research on its non-deuterated counterpart provides critical insights. Detailed findings from these studies show that the prodrug/enzyme system leads to a substantial increase in the transport of diazepam across the MDCKII-wt cells. nih.gov

Specifically, when Avizafone-protease mixtures were applied to the apical side of the MDCKII-wt monolayers, they produced a diazepam flux that was 2 to 17.6 times greater than that of a near-saturated diazepam solution. nih.govresearchgate.netumn.edu This enhanced permeation is directly proportional to the degree of supersaturation achieved by the enzymatic conversion of Avizafone. nih.govresearchgate.net The integrity of the cell monolayer during these experiments is typically confirmed by measuring transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like lucifer yellow. nih.govresearchgate.net

The kinetic parameters of the enzyme-prodrug interaction have also been characterized, with the enzyme kinetics for the Avizafone-protease mixture revealing a KM of 1,501 ± 232 μM and a Vmax of 1,369 ± 94 μM/s. nih.govresearchgate.netumn.edu These findings demonstrate that the enzymatic conversion happens rapidly, creating a supersaturated state of diazepam in under five minutes, with the extent of supersaturation being dependent on the ratio of prodrug to enzyme. nih.govresearchgate.net

The following table summarizes the key findings from permeation studies using the Avizafone/enzyme system with MDCKII-wt cell monolayers.

| Parameter | Finding | Source(s) |

| Cell Line | Madin-Darby Canine Kidney II-Wild Type (MDCKII-wt) | nih.govresearchgate.net |

| System | Avizafone (prodrug) with Aspergillus oryzae protease (enzyme) | nih.govresearchgate.netumn.edu |

| Outcome | Generation of supersaturated diazepam at the cell surface | umn.edu |

| Diazepam Flux Enhancement | 2 to 17.6-fold greater flux compared to near-saturated diazepam | nih.govresearchgate.netumn.edu |

| Enzyme Kinetics (KM) | 1,501 ± 232 μM | nih.govresearchgate.netumn.edu |

| Enzyme Kinetics (Vmax) | 1,369 ± 94 μM/s | nih.govresearchgate.netumn.edu |

| Time to Supersaturation | Less than 5 minutes | nih.govresearchgate.net |

These studies collectively underscore the effectiveness of a prodrug-based strategy to overcome the solubility limitations of hydrophobic drugs, thereby enhancing their permeation across cellular barriers. nih.govresearchgate.net The application of deuterated tracers like Avizafone-d5 is implicit in the precision required for such metabolic and pharmacokinetic research.

Role in Preclinical Pharmacokinetic Investigations

Bioanalytical Method Development for Avizafone-d5 (Dihydrobromide) and its Unlabeled Analogue in Preclinical Biological Matrices

The foundation of any pharmacokinetic study is a robust and validated bioanalytical method. For Avizafone, this involves the accurate quantification of its active metabolite, diazepam, in various biological samples such as plasma and brain tissue. The development of these methods is a meticulous process ensuring accuracy, precision, and reproducibility. scispace.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for this purpose. nih.govnih.gov In a typical method, a deuterated internal standard, such as Diazepam-d5, is added to the biological sample (e.g., plasma, brain homogenate) to account for variability during sample processing and analysis. nih.govsciex.com

Sample preparation is a critical step to remove interfering endogenous components from the matrix. scispace.comnih.gov A common and effective technique is protein precipitation, where a solvent like acetonitrile (B52724) is used to crash out proteins from the plasma sample. nih.gov Following centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

Chromatographic separation is typically achieved using a C8 or C18 reverse-phase column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile) separates diazepam from other components. nih.gov

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. It monitors specific precursor-to-product ion transitions for both the analyte (diazepam) and the deuterated internal standard (Diazepam-d5). nih.gov For instance, the transition for diazepam might be m/z 285.2→193.1. nih.gov The use of a stable isotope-labeled internal standard like Avizafone-d5 or Diazepam-d5 is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to highly accurate quantification. nih.gov

The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability over the expected concentration range in the specific preclinical matrix. researchgate.net

Table 1: Representative Bioanalytical LC-MS/MS Method Parameters for Diazepam (from Avizafone) in Plasma

| Parameter | Description |

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrix | Plasma |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| Internal Standard | Diazepam-d5 |

| Chromatography | Reverse-phase C8 or C18 column with gradient elution |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode |

| Validation Range | Typically validated from low ng/mL to several hundred ng/mL (e.g., 1-500 ng/mL) nih.gov |

Determination of Preclinical Pharmacokinetic Parameters in Animal Models Utilizing Deuterium-Labeled Avizafone

Utilizing validated bioanalytical methods, researchers can determine key pharmacokinetic parameters of Avizafone following its administration in animal models, such as rats and primates. nih.govhealthpartners.com These studies are essential for understanding the rate and extent of absorption and the subsequent disposition of the active compound. Since Avizafone is a prodrug, studies focus on the concentration-time profile of the generated diazepam.

In a notable preclinical study, the pharmacokinetics of diazepam was evaluated in rats following the intranasal administration of Avizafone co-administered with a converting enzyme. nih.govresearchgate.net This route was investigated to achieve rapid absorption. The study yielded critical PK parameters that demonstrated the efficiency of the prodrug system. nih.gov

Key findings from this rat study showed that diazepam appeared rapidly in plasma. The absolute bioavailability was high and dose-dependent, indicating efficient conversion and absorption. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) was very short, highlighting the rapid onset of action potential for this formulation. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Diazepam in Rats Following Intranasal Avizafone Administration

| Equivalent Diazepam Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) |

| 0.500 | 77.8 ± 6.0 | 71.5 ± 9.3 | 5 |

| 1.00 | 112 ± 10 | 388 ± 31 | 8 |

| 1.50 | 114 ± 7 | 355 ± 187 | 5 |

| Data sourced from studies in Sprague Dawley rats. nih.govresearchgate.net |

In other preclinical investigations using primates, pharmacokinetic studies demonstrated that after injection of Avizafone, plasma levels of diazepam were achieved faster (lower Tmax) but also declined more rapidly compared to the administration of diazepam itself. healthpartners.com The half-life of conversion from Avizafone to diazepam in monkeys has been reported to be approximately 2.7 minutes.

Assessment of Absorption, Distribution, and Excretion Pathways in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is fundamental in preclinical development. The use of deuterium-labeled compounds aids in tracing the fate of the drug in the body.

Absorption: Preclinical studies show that Avizafone can be absorbed rapidly, particularly through non-invasive routes like intranasal administration. nih.gov When administered intranasally in rats, the prodrug is rapidly converted to diazepam, which is then absorbed through the nasal mucosa into the systemic circulation. healthpartners.comresearchgate.net This bypasses first-pass metabolism in the liver, contributing to high bioavailability. researchgate.net

Distribution: Once absorbed and converted to diazepam, the active drug distributes throughout the body via the bloodstream. merckvetmanual.com As a lipophilic compound, diazepam can cross the blood-brain barrier to enter the central nervous system, which is its site of action. researchgate.net Studies in rats have confirmed the rapid appearance of diazepam in the brain following intranasal Avizafone administration, with Tmax values in brain tissue as short as 8 minutes. researchgate.net

Excretion: While specific excretion studies for Avizafone are not detailed in the provided search results, general principles of pharmacology suggest that its metabolite, diazepam, and its own metabolites are eliminated from the body through multiple pathways. The primary routes of excretion for most drugs and their metabolites are renal (urine) and hepatic (bile/feces). merckvetmanual.comnih.gov Diazepam is extensively metabolized in the liver, and its metabolites are primarily excreted in the urine. nih.gov Any unabsorbed Avizafone or Avizafone excreted before conversion could potentially be eliminated in the feces. researchgate.net

Application of Deuterium (B1214612) Labeling in Microdosing or Accelerator Mass Spectrometry (AMS) Studies for Preclinical Research

Microdosing is an innovative approach used in early drug development to investigate the pharmacokinetic profile of a compound in humans or animals by administering a sub-pharmacological dose (typically less than 100 µg). nih.govfrontiersin.org This technique requires ultra-sensitive analytical methods, such as Accelerator Mass Spectrometry (AMS), to detect the extremely low concentrations of the drug in biological samples. nih.gov

While deuterium labeling is more commonly used for LC-MS/MS, the principles of microdosing are highly applicable. The concept has been validated for diazepam, the active metabolite of Avizafone, using a 14C-labeled version of the drug. nih.gov In a human study, the pharmacokinetics of a 100 µg microdose of [14C]-diazepam, analyzed by HPLC-AMS, was compared to a therapeutic 10 mg dose. The results showed a strong concordance between the two dose levels for key parameters like half-life, clearance, and volume of distribution. nih.gov

This finding is significant because it demonstrates that the pharmacokinetics of diazepam are linear and dose-independent, even at microdose levels. nih.gov This provides a strong rationale for applying a similar microdosing approach in preclinical studies with Avizafone, potentially using a highly sensitive deuterium-labeled version with advanced mass spectrometry. Such studies could provide early PK data in animal models with minimal compound usage and without inducing pharmacological effects, aligning with the ethical principles of Reduction and Refinement in animal research. nih.gov

Investigation of Tissue Distribution and Compartmental Modeling in Animal Studies

Investigating how a drug distributes into various tissues is crucial for understanding its efficacy and potential for accumulation. Preclinical tissue distribution studies for Avizafone focus on quantifying the concentration of its active metabolite, diazepam, in target organs like the brain, as well as in other major tissues. researchgate.netnih.gov

In rat studies involving intranasal administration of Avizafone, diazepam concentrations were measured in both plasma and brain tissue. nih.govresearchgate.net These data are vital for establishing the relationship between systemic exposure and target site concentration.

To mathematically describe the drug's movement through the body, pharmacokinetic data are fitted to compartmental models. For diazepam resulting from Avizafone administration, a two-compartment model has been found to best describe its pharmacokinetic profile. [from initial search: 8] This model suggests the drug distributes from a central compartment (like blood and highly perfused organs) to a peripheral compartment (like less perfused tissues) and is subsequently eliminated from the central compartment.

More sophisticated models, such as physiologically based pharmacokinetic (PBPK) models, have also been employed. [from initial search: 9] A PBPK model for diazepam disposition in rats was modified to include a nasal compartment to specifically model the intranasal delivery of Avizafone. [from initial search: 9] These models incorporate physiological parameters of the animal (e.g., tissue volumes, blood flow rates) and drug-specific parameters (e.g., tissue partition coefficients) to simulate drug concentration in various tissues over time, providing a more mechanistic understanding of its distribution. [from initial search: 9]

Methodological Development and Analytical Validation Utilizing Avizafone D5 Dihydrobromide

Development of Quantitative Bioanalytical Methods (e.g., LC-MS/MS) for Prodrug and Drug Quantitation

Avizafone is a water-soluble prodrug designed to rapidly convert to the active anticonvulsant diazepam in vivo. nih.govresearchgate.net This rapid hydrolysis necessitates the development of bioanalytical methods capable of simultaneously quantifying both the transient prodrug (Avizafone) and its active metabolite (diazepam) in biological matrices such as plasma. researchgate.net LC-MS/MS has become the definitive technique for this purpose due to its high sensitivity, selectivity, and specificity. nih.gov

The development of an LC-MS/MS method for Avizafone and diazepam involves several critical stages:

Sample Preparation: The initial step is to isolate the analytes from the complex biological matrix. Given the complexity of plasma, techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. nih.gov A simple protein precipitation with acetonitrile (B52724) can be effective, while more advanced mixed-mode SPE can offer superior cleanup, reducing matrix interferences. waters.com During this stage, a precise amount of the internal standard, Avizafone-d5, is added to the sample.

Chromatographic Separation: The prepared sample extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column, such as a C18, is typically used to separate Avizafone, diazepam, and the internal standard from each other and from endogenous matrix components. lcms.cz The goal is to achieve baseline separation to prevent isobaric interferences, ensuring accurate quantification. lcms.cz

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. Specific precursor-to-product ion transitions are monitored for each analyte (Avizafone, diazepam) and the internal standard (Avizafone-d5). lcms.cz The use of a stable isotope-labeled internal standard like Avizafone-d5 is crucial, as its mass shift allows it to be distinguished from the analyte while ensuring it behaves almost identically during ionization.

A sensitive and specific LC-MS/MS method allows for the characterization of Avizafone's hydrolysis kinetics and the pharmacokinetic profile of the released diazepam from a single injection. researchgate.net

Validation of Analytical Methods According to Academic and Research Guidelines

Once an analytical method is developed, it must be rigorously validated to ensure its performance is suitable for its intended purpose. ulisboa.pt Validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as principles outlined by the International Council for Harmonisation (ICH). nih.govmdpi.comfda.gov The key validation parameters are assessed to provide documented evidence of the method's reliability. ulisboa.pt

The validation for an LC-MS/MS assay quantifying Avizafone and diazepam using Avizafone-d5 would include the following performance characteristics:

Selectivity and Specificity: The method's ability to differentiate and quantify the analytes in the presence of other components in the sample. This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analytes and the internal standard.

Linearity and Range: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. A linear regression is typically applied, and the range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Accuracy and Precision: Accuracy measures the closeness of the mean test results to the true value, while precision assesses the degree of scatter between a series of measurements. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in multiple runs. nih.gov

Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample.

Matrix Effect: Assesses the influence of co-eluting matrix components on the ionization of the analyte. It is a critical parameter in LC-MS/MS.

Stability: The chemical stability of the analytes in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.

Table 1: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of determined value to the nominal value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability to differentiate the analyte from other substances in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank samples. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Stability | Stability of the analyte in the biological matrix under different conditions. | Mean concentrations within ±15% of the nominal concentration. |

Strategies for Internal Standard Selection and Application in Complex Biological Matrices

The selection of an appropriate internal standard (IS) is one of the most critical decisions in the development of a quantitative bioanalytical method. biopharmaservices.com An IS is added at a known, constant concentration to all samples, calibrators, and QCs to correct for variability during sample processing and analysis. biopharmaservices.com The ideal IS should mimic the physicochemical properties of the analyte as closely as possible. biopharmaservices.com

For these reasons, a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for use as an internal standard in LC-MS/MS assays. biopharmaservices.comchromatographyonline.com Avizafone-d5, which is Avizafone with five hydrogen atoms replaced by deuterium (B1214612), is the ideal IS for the quantification of Avizafone. Its key advantages include:

Identical Physicochemical Properties: Avizafone-d5 has nearly identical extraction recovery, chromatographic retention time, and ionization response to unlabeled Avizafone. chromatographyonline.com This ensures that any loss of analyte during sample preparation or fluctuation in instrument response is accurately tracked by the IS. nih.gov

Co-elution: It co-elutes with the analyte, meaning it experiences the exact same matrix effects and ion suppression or enhancement at the point of ionization. chromatographyonline.com This is the most effective way to compensate for these phenomena.

Mass Difference: The mass difference between Avizafone-d5 and Avizafone allows the mass spectrometer to easily distinguish between the analyte and the IS, preventing signal overlap.

When using Avizafone-d5, it is crucial to ensure its chemical and isotopic purity. The presence of unlabeled Avizafone as an impurity in the IS can lead to an overestimation of the analyte concentration, particularly at the LLOQ. nih.gov Therefore, the purity of the IS must be rigorously scrutinized before use in method development. nih.gov

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Methodologies

Matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix. chromatographyonline.com This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the method. nih.gov Endogenous compounds in plasma, particularly phospholipids (B1166683), are a common cause of matrix effects. chromatographyonline.com Several strategies are employed to mitigate these effects.

The primary strategy is the use of a co-eluting SIL-IS like Avizafone-d5. Because the SIL-IS is affected by ion suppression or enhancement in the same manner as the analyte, the ratio of the analyte response to the IS response remains constant, thereby correcting for the matrix effect. chromatographyonline.comchromatographyonline.com

However, compensating for the effect is only one part of the solution. It is also crucial to minimize the effect itself through other strategies, which can be broadly categorized as sample preparation and chromatographic separation.

Table 2: Strategies for the Mitigation of Matrix Effects

| Strategy | Approach | Description |

|---|---|---|

| Compensation | Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS (e.g., Avizafone-d5) co-elutes and experiences the same ionization effects as the analyte, allowing for accurate correction via the analyte/IS ratio. |

| Sample Preparation | Advanced Solid-Phase Extraction (SPE) | Using mixed-mode or other selective SPE sorbents can effectively remove interfering compounds like phospholipids that cause ion suppression. waters.com |

| Liquid-Liquid Extraction (LLE) | Optimizing the pH and solvent polarity can selectively extract the analyte while leaving behind matrix components. chromatographyonline.com | |

| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, but may compromise the sensitivity of the assay. chromatographyonline.com | |

| Chromatography | UHPLC Systems | Provide higher peak capacity and better resolution, increasing the likelihood of separating the analyte from matrix interferences. |

By combining the compensatory power of Avizafone-d5 with effective sample cleanup and chromatographic separation, the impact of matrix effects can be successfully managed, leading to a robust and reliable bioanalytical method.

Development of Reference Standards and Certified Reference Materials Using Avizafone-d5 (Dihydrobromide)

High-purity reference standards are essential for the accuracy and traceability of analytical measurements. iaea.org A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties and accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov

A highly purified and well-characterized lot of Avizafone-d5 (dihydrobromide) can be developed into a reference standard or CRM. The development process follows stringent international guidelines, such as those outlined in ISO 17034 and ISO Guide 35. nih.govmdpi.com The key steps in this process include:

Material Processing: Synthesis and extensive purification of Avizafone-d5 (dihydrobromide) to achieve the highest possible chemical and isotopic purity. The material is then prepared in a stable, homogeneous form, such as a lyophilized powder. mdpi.com

Homogeneity Assessment: The batch is tested to ensure that the property of interest (e.g., purity) is uniform throughout the entire batch. This confirms that any subsample taken is representative of the whole. researchgate.net

Stability Studies: Both short-term and long-term stability studies are conducted under various storage conditions to determine the appropriate storage requirements and to establish the shelf life of the material. researchgate.net

Characterization and Value Assignment: The identity and purity of the Avizafone-d5 are unequivocally confirmed using multiple independent analytical techniques (e.g., qNMR, mass spectrometry, chromatographic purity). The certified value (e.g., purity as a mass fraction) is assigned based on the results from these characterization studies, often involving interlaboratory comparisons with expert laboratories. nih.govnih.gov

Certification: A certificate is issued that details the certified value, its uncertainty, the methods used for characterization, and instructions for proper use and storage. mdpi.com

Once developed, this Avizafone-d5 CRM would serve as a crucial tool for the calibration of analytical instruments, the validation of analytical methods for Avizafone, and for ensuring the quality and comparability of data across different laboratories.

Impurity Profiling and Stability Assessment of Avizafone D5 Dihydrobromide in Research Contexts

Identification and Characterization of Synthetic and Process-Related Impurities

The impurity profile of Avizafone-d5 (dihydrobromide) is intrinsically linked to its synthetic pathway, which mirrors that of unlabeled Avizafone. Synthesis can proceed through various routes, including the coupling of a lysine-derived intermediate with 5-chloro-2-methylaminobenzophenone or the aminolysis of Diazepam itself. Consequently, potential impurities can be categorized as starting materials, intermediates, by-products, and reagents from the synthesis.

Key potential process-related impurities include:

Unreacted Starting Materials: Residual amounts of deuterated lysine (B10760008) precursors and 2-amino-5-chlorobenzophenone (B30270) derivatives may be present. jocpr.com

Synthetic Intermediates: In multi-step syntheses, intermediates such as protected forms of the molecule (e.g., N2,N6-Di-Cbz Avizafone) could persist in the final product if the reaction or purification is incomplete. smolecule.com

By-products: Side reactions occurring during the synthesis can generate structurally related impurities. For instance, impurities associated with the synthesis of the core Diazepam structure, such as 2-(methylamino)-5-chlorobenzophenone (MACB), are plausible contaminants. jocpr.com

Characterization of these impurities is typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is used to separate the impurities from the main compound, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate their structures.

| Impurity Category | Potential Compounds | Origin |

| Starting Materials | 2-amino-5-chlorobenzophenone, Deuterated Lysine Precursors | Incomplete reaction |

| Intermediates | N-protected Avizafone analogs (e.g., Cbz-protected) | Incomplete deprotection/synthesis |

| By-products | 2-(methylamino)-5-chlorobenzophenone (MACB) | Side-reactions from core structure synthesis |

Investigation of Degradation Pathways under Stress Conditions (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify its likely degradation products. Studies on Avizafone, the non-labeled counterpart, provide a strong predictive model for the degradation behavior of Avizafone-d5. nih.gov The compound exhibits different stability profiles under various stress conditions. sci-hub.boxresearchgate.net

Hydrolytic Degradation: Avizafone is relatively stable in aqueous solutions at room temperature and shows insensitivity to pH variations. sci-hub.box

Oxidative Degradation: The compound is stable against mild oxidative stress (e.g., 1% hydrogen peroxide). However, under stronger oxidative conditions (10% hydrogen peroxide), slight degradation occurs, forming MACB. sci-hub.box

Photolytic Degradation: Avizafone is highly unstable when exposed to light, particularly in solution. Significant degradation (approximately 70% after 7 hours) is observed, with MACB being the major degradation product and 2-amino-5-chlorobenzophenone (ACB) a minor one. The active drug, Diazepam, may appear as a transient intermediate. The solid powder form is more stable but still succumbs to photodegradation over time. sci-hub.box

Thermal Degradation: At elevated temperatures (e.g., 80°C), Avizafone in solution is unstable and degrades into multiple products. The major thermal degradant identified is 1-methyl-4-phenyl-quinazoline-2-one (MPQ), with MACB and ACB also forming as minor products. sci-hub.box

These findings underscore that Avizafone-d5 is most susceptible to degradation from light and heat, especially when in solution.

| Stress Condition | State | Stability | Major Degradation Products |

| Hydrolytic | Solution | Stable | None observed |

| **Oxidative (10% H₂O₂) ** | Solution | Slight Degradation | 2-(methylamino)-5-chlorobenzophenone (MACB) |

| Photolytic | Solution | Unstable | MACB, 2-amino-5-chlorobenzophenone (ACB) |

| Photolytic | Solid (Powder) | More stable, but degrades | Diazepam, ACB, MPQ, MACB |

| Thermal (80°C) | Solution | Unstable | 1-methyl-4-phenyl-quinazoline-2-one (MPQ) |

Use of Deuterium (B1214612) Labeling to Trace Degradation Mechanisms and Products

The primary purpose of deuterium labeling in a compound like Avizafone-d5 is to serve as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry. acanthusresearch.com The five deuterium atoms increase the mass of the molecule, allowing it to be clearly distinguished from its unlabeled counterpart by an MS detector, even though both compounds exhibit nearly identical chemical properties and chromatographic retention times. acanthusresearch.comnih.gov

This property is invaluable for studying degradation pathways. By spiking a sample of unlabeled Avizafone with a known quantity of Avizafone-d5, researchers can accurately trace the degradation of the parent compound and the formation of its degradants over time. The d5-labeled degradation products (e.g., MACB-d5) will have a distinct mass, enabling precise quantification without interference from endogenous or pre-existing unlabeled compounds. clearsynth.com For this application to be effective, the deuterium labels must be placed on positions of the molecule that are not susceptible to hydrogen-deuterium exchange with the solvent or under analytical conditions. hilarispublisher.com

Development of Stability-Indicating Analytical Methods for Research Materials

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active compound without interference from its impurities, excipients, or degradation products. ijpsm.com For Avizafone-d5, developing such a method is crucial for quality control and stability assessment.

High-performance liquid chromatography (HPLC) is the predominant technique for this purpose. chromatographyonline.com A successful method for Avizafone has been developed using a moderately polar cyano (CN) stationary phase column. sci-hub.box This choice was effective in resolving the polar parent compound from its more nonpolar degradation products like MACB. sci-hub.box The method was validated according to International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, and accuracy. nih.gov

The development of a SIAM for Avizafone-d5 would follow these established principles:

Forced Degradation: The compound is subjected to stress conditions (acid, base, oxidation, light, heat) to generate degradation products. ijpsm.com

Method Development: Chromatographic conditions (column, mobile phase, flow rate, temperature) are optimized to achieve adequate separation between the parent peak and all degradant peaks.

Validation: The method is validated to prove it is specific, accurate, precise, linear, and robust for its intended purpose. ijpsm.com

| Parameter | Description | Typical Requirement for Avizafone-d5 Method |

| Instrument | HPLC with UV or MS Detector | Provides necessary sensitivity and selectivity. |

| Column | Reversed-Phase (e.g., Cyano, C18) | To separate compounds based on polarity. sci-hub.box |

| Mobile Phase | Buffered aqueous/organic mixture (e.g., Ammonium (B1175870) Acetate/Acetonitrile) | To control retention and peak shape. sci-hub.box |

| Specificity | Ability to resolve the main peak from all degradation products | Confirmed through forced degradation studies. |

| Linearity | Proportional relationship between peak area and concentration | R² > 0.99 over the specified range. |

| Accuracy | Closeness of test results to the true value | Typically 98-102% recovery. |

| Precision | Repeatability and reproducibility of the method | Relative Standard Deviation (RSD) < 2%. |

Long-Term and Accelerated Stability Studies for Storage and Handling Protocols of Research Compounds

Stability studies are conducted to determine the shelf-life and appropriate storage conditions for a research compound. These studies typically include long-term testing under intended storage conditions and accelerated testing under elevated stress conditions to predict long-term stability. nih.gov

For Avizafone, and by extension Avizafone-d5, studies have shown that the compound is significantly more stable in a solid, lyophilized (freeze-dried) state compared to being in solution. nih.govresearchgate.net An accelerated stability study of a lyophilized formulation containing Avizafone showed negligible loss of activity after six months, highlighting the effectiveness of this storage form. researchgate.net

Based on these findings, the following storage and handling protocols are recommended for Avizafone-d5 (dihydrobromide) in a research setting:

Long-Term Storage: The compound should be stored as a solid powder in a well-sealed container at low temperatures (e.g., -20°C), protected from light.

Solution Preparation: Aqueous solutions should be prepared fresh immediately before use.

Handling: When handling the compound, exposure to light and high temperatures should be minimized. Solutions should be stored in amber vials or protected from light if not used immediately.

Quantification of Degradation Products and Their Impact on Research Quality Control

The presence of impurities and degradation products can compromise the quality and integrity of research data. These contaminants can reduce the effective concentration of the target compound and may possess their own unintended biological or chemical activity. Therefore, strict quality control (QC) requires the quantification of these degradation products. researchgate.net

Using a validated stability-indicating method, the levels of degradants in Avizafone-d5 can be monitored over time. Studies on Avizafone have quantified the formation of products like MACB, showing it can become a major component under photolytic stress. sci-hub.box For high-quality research materials, acceptance criteria (specification limits) must be established for known and unknown impurities. For example, a specification might state that no single unknown impurity should exceed 0.1% and the total impurities should not exceed 1.0%. Regular QC testing ensures that batches of Avizafone-d5 meet these purity standards, guaranteeing the reliability of the material for experimental use.

Future Research Directions and Emerging Applications of Avizafone D5 Dihydrobromide

Advancements in Deuterium (B1214612) Labeling Synthesis for Novel Avizafone Analogues and Derivatives

The synthesis of deuterated compounds has become a cornerstone of modern medicinal chemistry, primarily due to the kinetic isotope effect (KIE), which can alter drug metabolism and enhance pharmacokinetic profiles. portico.org Future research will likely focus on developing more efficient and site-selective methods for deuterium incorporation into the Avizafone scaffold. While the synthesis of deuterated benzodiazepines like lorazepam has been documented, involving modifications of existing procedures for the unlabeled drug, new methodologies are continuously sought. osti.gov

Advancements may include transition metal-catalyzed C-H activation, which allows for the direct replacement of hydrogen with deuterium at specific molecular positions. mdpi.com Such precise modifications could be used to create a library of Avizafone analogues, each deuterated at a different metabolically susceptible site. These novel analogues would be invaluable for systematically studying how deuteration at various positions affects the rate and pathway of its conversion to the active metabolite, diazepam, and its subsequent metabolism.

Research in this area could lead to the development of Avizafone derivatives with fine-tuned pharmacokinetic properties, potentially offering a more stable and predictable therapeutic response. The exploration of different synthetic strategies, including multi-step reactions and purifications via techniques like preparative HPLC, will be crucial for obtaining high-purity Avizafone-d5 and its derivatives for research applications. osti.gov

Table 1: Potential Synthetic Strategies for Avizafone-d5 Analogues

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Site-Selective C-H Activation | Direct replacement of a specific hydrogen atom with deuterium using a metal catalyst (e.g., Palladium, Iridium). | High precision in label placement; access to novel deuterated positions. |

| Modified Classical Synthesis | Adaptation of established benzodiazepine (B76468) synthesis routes using deuterated starting materials or reagents. google.comijtsrd.com | Utilizes known reaction pathways; potentially higher initial yields. |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot, such as aminochlorination or aminoazidation processes. mdpi.com | Increased efficiency; reduced waste and purification steps. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times for condensation reactions in benzodiazepine synthesis. ijtsrd.com | Rapid synthesis; potential for improved yields and cleaner reactions. |

Integration of Avizafone-d5 (Dihydrobromide) into Advanced Metabolomics and Proteomics Research Platforms

Metabolomics and proteomics are powerful "omics" technologies that provide a comprehensive snapshot of the metabolic and protein landscape of a biological system. mdpi.com The integration of stable isotope-labeled compounds like Avizafone-d5 into these platforms offers a significant advantage for tracing the metabolic fate of the drug and understanding its downstream effects. moravek.com

In metabolomics studies, Avizafone-d5 can be used as an internal standard for the highly accurate quantification of unlabeled Avizafone and its metabolites in complex biological matrices like plasma and urine. metsol.com Furthermore, by administering Avizafone-d5, researchers can precisely track its conversion to deuterated diazepam and subsequent metabolites using mass spectrometry, distinguishing them from endogenous compounds and providing a clear picture of the drug's metabolic pathway. researchgate.net

In proteomics, researchers can investigate how Avizafone-d5 treatment alters protein expression and signaling pathways within cells or tissues. nih.gov This can help elucidate the molecular mechanisms underlying its therapeutic effects and potential off-target interactions. Combining metabolomic and proteomic data can reveal correlations between metabolic changes and protein expression, offering a holistic understanding of the drug's impact on cellular function. nih.gov This integrated approach is crucial for identifying biomarkers of drug response and for understanding the system-wide effects of benzodiazepines. mdpi.com

Exploration of Isotope Effects in Enzyme Kinetics and Mechanistic Reaction Studies

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond energy leads to the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is typically slower than that of a C-H bond. portico.org Avizafone-d5 is an ideal tool for exploring these effects in the context of drug metabolism.

The metabolism of benzodiazepines is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net By comparing the rate of metabolism of Avizafone with that of Avizafone-d5, researchers can quantify the KIE and determine the extent to which C-H bond cleavage is a rate-limiting step in its metabolic pathway. nih.gov A significant KIE would indicate that deuteration at a specific site slows down metabolism, which has profound implications for drug design. nih.gov

These studies can provide detailed insights into the reaction mechanisms of specific CYP isozymes. For example, observing a large KIE can help confirm the involvement of hydrogen atom abstraction in the catalytic cycle. nih.gov Understanding these fundamental enzymatic processes is critical for predicting drug-drug interactions and for designing safer and more effective medications.

Table 2: Illustrative Example of Deuterium Isotope Effects on Drug Metabolism

| Compound | Metabolic Pathway | Enzyme | KIE (kH/kD) | Implication |

|---|---|---|---|---|